molecular formula C11H12O B13816036 (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde

(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde

Cat. No.: B13816036
M. Wt: 160.21 g/mol
InChI Key: OQYUDOSILDGMML-QCNRFFRDSA-N
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Description

(1R,2R,6R,7S)-tricyclo[52102,6]deca-4,8-diene-8-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the aldehyde group. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

The uniqueness of (1R,2R,6R,7S)-tricyclo[521

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde

InChI

InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3-4,6-7,9-11H,2,5H2/t7-,9-,10-,11-/m1/s1

InChI Key

OQYUDOSILDGMML-QCNRFFRDSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@H]3C[C@@H]2C(=C3)C=O

Canonical SMILES

C1C=CC2C1C3CC2C(=C3)C=O

Origin of Product

United States

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